4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
Description
Significance of the Thieno[3,2-c]pyridine (B143518) Scaffold in Heterocyclic Chemistry
Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of medicinal chemistry. The pyridine (B92270) ring, an isostere of benzene (B151609), is a fundamental component in over 7000 drug molecules and serves as a precursor for numerous pharmaceuticals and agrochemicals. rsc.orgnih.gov When a pyridine ring is fused with a thiophene (B33073) ring, it forms a thienopyridine scaffold. This fusion creates a planar, aromatic system that possesses both stability and reactivity, making it highly valuable in synthetic chemistry. ontosight.ai
The thieno[3,2-c]pyridine structure, specifically, is a "privileged scaffold." This term refers to molecular frameworks that can be readily modified to interact with a diverse range of biological targets. rsc.orgnih.gov The versatility of this scaffold allows chemists to systematically alter its structure to fine-tune its properties, which is a critical aspect of drug discovery and development. For example, the thieno[3,2-c]pyridine nucleus has been investigated as a bioisosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) ring system in the development of enzyme inhibitors. nih.gov This strategy of replacing one structural motif with another that has similar physical or chemical properties is a common approach in medicinal chemistry to improve a compound's efficacy or pharmacokinetic profile.
Role as a Core Structure and Building Block in Pharmaceutical and Organic Synthesis Research
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine is a pivotal intermediate and building block in the synthesis of more complex molecules. chemimpex.comchemimpex.com Its stable yet reactive nature allows it to be a starting point for creating a wide array of derivatives through various chemical reactions. chemimpex.com This has established its importance in both pharmaceutical and industrial chemical synthesis.
In pharmaceutical research, this compound is a key intermediate in the development of drugs targeting neurological disorders. chemimpex.comchemimpex.com It is also a precursor for established Active Pharmaceutical Ingredients (APIs), including notable antiplatelet agents. nbinno.comglobethesis.com The synthesis of Prasugrel, a potent antiplatelet drug, utilizes this compound hydrochloride as a key intermediate. globethesis.com Research has also explored its use as a core scaffold for developing novel therapeutic agents. For instance, a series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines were synthesized and evaluated as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the biosynthesis of epinephrine (B1671497). nih.gov Additionally, the scaffold has been used to create quinolone derivatives with potential antibacterial activity. nih.gov
The synthesis of the this compound core itself is well-documented, often starting from 2-thienylethylamine. globethesis.comguidechem.comgoogle.comchemicalbook.com Common methods involve reacting 2-thienylethylamine with formaldehyde (B43269) or polyoxymethylene, followed by cyclization under acidic conditions to form the final fused-ring structure. guidechem.comgoogle.comchemicalbook.com
Beyond pharmaceuticals, the scaffold's versatility extends to other industries. It is utilized in the synthesis of agrochemicals to enhance crop protection and in material science research for developing new materials like conductive polymers for electronic applications. chemimpex.comchemimpex.com
Interactive Data Tables
Key Research Applications of the this compound Scaffold
| Field of Research | Specific Application | Example Compounds/Targets |
| Pharmaceuticals | Intermediate for antiplatelet agents | Prasugrel globethesis.com |
| Core structure for enzyme inhibitors | Phenylethanolamine N-methyltransferase (hPNMT) inhibitors nih.gov | |
| Scaffold for antibacterial agents | Substituted quinolones nih.gov | |
| Development of drugs for neurological disorders | Various central nervous system agents chemimpex.comchemimpex.com | |
| Agrochemicals | Synthesis of crop protection agents | Pest resistance and yield improvement formulations chemimpex.com |
| Material Science | Development of novel materials | Precursor for conductive polymers chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4,8H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUWOLDNYOTRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203414 | |
| Record name | 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54903-50-3 | |
| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54903-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903503 | |
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| Record name | 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203414 | |
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| Record name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4,5,6,7-TETRAHYDROTHIENO(3,2-C)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for the 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Nucleus
The construction of the this compound core can be achieved through several strategic synthetic routes. These pathways often focus on either the formation of the pyridine (B92270) ring onto a pre-existing thiophene (B33073) or the construction of the thiophene ring itself.
Pictet-Spengler Reactions in Core Synthesis
A prominent and widely utilized method for the synthesis of the this compound nucleus is the Pictet-Spengler reaction. This acid-catalyzed reaction involves the cyclization of a β-thienylethylamine with an aldehyde or ketone. The starting material, 2-(thiophen-2-yl)ethanamine, is condensed with an aldehyde, such as formaldehyde (B43269) (often in the form of paraformaldehyde or polyoxymethylene), to form a Schiff base intermediate. In the presence of a strong acid, this intermediate undergoes an intramolecular electrophilic substitution onto the electron-rich thiophene ring to yield the desired tetrahydrothieno[3,2-c]pyridine skeleton. guidechem.comgoogle.com
Various acids and solvent systems have been employed to facilitate this transformation. For instance, a solution of hydrochloric acid in N,N-dimethylformamide has been used to drive the cyclization. guidechem.com The reaction conditions can be optimized to achieve high yields, with reports of up to 90-99% for the hydrochloride salt of the final product. guidechem.comchemicalbook.com
A modified Pictet-Spengler approach involves the in-situ formation of a formyliminium ion intermediate, which then undergoes cyclization. This method has been shown to be highly efficient for preparing derivatives with various substituents at the C-4 position.
Thiophene Ring Formation Strategies
An alternative approach to constructing the tetrahydrothieno[3,2-c]pyridine system involves the formation of the thiophene ring as a key step. The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, which are important precursors for thieno[2,3-c]pyridines, an isomeric system. This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (like ethyl cyanoacetate (B8463686) or malononitrile), and elemental sulfur in the presence of a base.
While the direct synthesis of the this compound nucleus via a Gewald-type reaction is less common, the principles of thiophene ring construction are fundamental. For instance, a related strategy involves the reaction of a dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide to form the thiophene ring.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound. The Gewald reaction, as mentioned previously, is a prime example of a three-component reaction that can be utilized to build the thiophene portion of related fused systems. nih.gov These reactions are highly valued for their ability to generate molecular diversity from simple starting materials in a single synthetic operation.
While specific MCRs leading directly to the this compound core are not extensively documented in dedicated literature, the principles of MCRs are applied in the synthesis of precursors. For example, a one-pot process involving the interaction of dihydroazines, aldehydes, and anilines has been developed for the assembly of pyrido-fused tetrahydroquinolines, showcasing the potential of MCRs in constructing fused heterocyclic systems. mdpi.com
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a valuable technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of this compound derivatives has benefited from this technology.
| Reactants | Conditions | Product | Yield | Reference |
| 2-(Thiophen-2-yl)ethanamine, Formaldehyde | Microwave irradiation | This compound | - | |
| Above product, 2-Chlorobenzyl chloride | Microwave irradiation | Ticlopidine Hydrochloride | 67.48% |
Functionalization and Derivatization Strategies of the this compound System
Once the core nucleus is synthesized, further functionalization is often required to modulate its biological activity. The electron-rich thiophene ring is the primary site for electrophilic substitution, allowing for the introduction of a variety of substituents.
Regioselective Modifications and Carboxylation
The regioselectivity of functionalization is crucial in drug design. For the this compound system, the C-2 position of the thiophene ring is particularly susceptible to electrophilic attack.
Bromination: Regioselective bromination at the C-2 position can be achieved by reacting the parent compound with bromine in acetic acid. This provides a versatile handle for further modifications through cross-coupling reactions. nih.gov
Carboxylation: The introduction of a carboxyl group at the C-2 position is a key transformation. One synthetic route to achieve this involves the hydrolysis of a corresponding ester precursor. For example, 6,7-dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylic acid diethyl ester can be refluxed with aqueous potassium hydroxide (B78521) in ethanol, followed by neutralization, to yield this compound-2-carboxylic acid.
Another approach involves the synthesis of methyl this compound-2-carboxylate, which can then be hydrolyzed to the corresponding carboxylic acid.
Boronic Acid Synthesis: The synthesis of this compound-2-boronic acid has also been reported. This is achieved through the lithiation of a protected starting material, 5-trimethylsilyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, with butyl lithium, followed by reaction with tributyl borate (B1201080) and subsequent acidic workup. This boronic acid derivative is a valuable intermediate for Suzuki coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl substituents at the C-2 position.
| Starting Material | Reagents | Product | Reference |
| This compound | Bromine, Acetic Acid | 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | nih.gov |
| 6,7-Dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylic acid diethyl ester | 1. aq. KOH, Ethanol2. Neutralization | This compound-2-carboxylic acid | |
| 5-Trimethylsilyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 1. Butyl lithium2. Tributyl borate3. Hydrochloric acid | This compound-2-boronic acid |
Enantioselective Synthesis of Chiral Derivatives
The development of stereochemically pure THTP derivatives is crucial for investigating their interactions with biological targets. An enantiospecific synthesis for certain THTP compounds has been successfully developed, addressing challenges such as the separation of regioisomers. nih.gov
One effective strategy involves the use of a specific chiral protecting group to direct the stereochemical outcome of the reaction sequence. For the synthesis of enantiospecific 2,6-disubstituted THTPs, the 6-nitroveratryloxy-carbonyl (Nvoc) protecting group proved to be instrumental. nih.gov Attempts using other protecting groups like allyloxycarbonyl, benzyloxycarbonyl, or ethoxycarbonyl were unsuccessful because the regioisomers formed during the synthesis could not be separated. The Nvoc group, however, enabled a successful reaction sequence that yielded the desired enantiomerically specific products. nih.gov This approach highlights the importance of protecting group selection in achieving stereocontrol during the synthesis of complex heterocyclic systems.
Introduction of Diverse Chemical Moieties
The functionalization of the THTP ring system is a key strategy for modulating its physicochemical and pharmacological properties. Various chemical groups can be introduced at different positions of the scaffold, either by starting with substituted precursors or by modifying the assembled THTP core.
Researchers have successfully synthesized THTP derivatives bearing a range of substituents at the 2-position of the thiophene ring. nih.gov These modifications are achieved by applying established thiophene synthesis methods to the preparation of the THTP nucleus. nih.gov Furthermore, the nitrogen atom of the pyridine ring offers a convenient handle for introducing substituents. For the analogous tetrahydrofuro[3,2-c]pyridine system, N-acetylation has been achieved using acetyl chloride, and N-methylation has been accomplished via treatment with sodium hydride (NaH) and methyl iodide. beilstein-journals.org These reactions demonstrate common pathways for functionalizing the heterocyclic core.
The following table summarizes various moieties that have been introduced onto the THTP scaffold and related structures, along with the types of reactions used.
Post-Heterocyclization Transformations
Post-heterocyclization transformations refer to chemical modifications performed after the core THTP ring structure has been formed. These reactions are essential for creating a library of analogs for structure-activity relationship (SAR) studies.
A key example of such a transformation is the direct bromination of the THTP core. The reaction of a synthesized THTP derivative with bromine in acetic acid leads to the formation of 2-bromo-THTPs. nih.gov This electrophilic substitution reaction demonstrates that the thiophene ring within the fused system remains reactive towards functionalization.
Another important class of post-heterocyclization transformations involves the functionalization of the pyridine C(sp²)–H bond. beilstein-journals.org While not specifically detailed for THTP in the provided context, metal-catalyzed C-H activation is a powerful, modern strategy for modifying heterocyclic compounds. This approach allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds, often with high regioselectivity, providing an efficient route to novel derivatives. beilstein-journals.org For instance, N-alkylation and N-acylation, as mentioned previously, are common post-heterocyclization modifications of the pyridine nitrogen. beilstein-journals.org
The table below details examples of transformations carried out after the formation of the heterocyclic THTP or analogous frameworks.
Medicinal Chemistry and Pharmacological Investigations
General Principles of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-Based Drug Discovery
The journey of a this compound-based drug from a laboratory concept to a potential therapeutic agent is guided by established principles of medicinal chemistry. This process involves the systematic identification of promising lead compounds and their subsequent optimization to enhance desired pharmacological properties. The ultimate goal is to develop drug candidates with favorable efficacy and safety profiles, which are then rigorously assessed within preclinical evaluation frameworks.
Lead Compound Identification and Optimization
The identification of a lead compound is the crucial first step in the drug discovery cascade. For the this compound scaffold, lead compounds have been identified through various strategies, including the isosteric replacement of other successful pharmacophores and screening of compound libraries for desired biological activity. nih.gov
A notable example of lead identification is the investigation of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) as inhibitors of the enzyme human phenylethanolamine N-methyltransferase (hPNMT). nih.gov In this case, the THTP nucleus was proposed as a bioisostere of the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) ring system, which was already known to produce potent hPNMT inhibitors. nih.gov The initial lead was identified based on the observation that 3-thienylmethylamine (B1225077) was a more potent and selective inhibitor of hPNMT than benzylamine. nih.gov This led to the hypothesis that constraining the side chain of 3-thienylmethylamine into a THTP ring system could yield compounds with superior inhibitory potency. nih.gov
Once a lead compound is identified, the process of optimization begins. This involves systematically modifying the chemical structure of the lead to improve its potency, selectivity, and pharmacokinetic properties. For THTP-based compounds, optimization has been explored through the introduction of various substituents at different positions of the bicyclic ring system. In the case of hPNMT inhibitors, a series of THTPs with substituents such as nitro, cyano, methyl, acetyl, and carboxamide groups at the 2-position were synthesized and evaluated. nih.gov While the isosterism with the THIQ system was confirmed, the THTP derivatives were generally found to be less potent, a phenomenon attributed to the electronic properties of the thiophene (B33073) ring. nih.gov
Another area where the this compound scaffold has been utilized for lead identification is in the development of novel fungicides. mdpi.com A library of 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, which are structurally related to the core scaffold, was screened for antifungal activity. mdpi.com This screening led to the identification of several compounds with promising activity against various plant pathogenic fungi, establishing the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) as a promising lead scaffold for the development of new fungicides. mdpi.comnih.gov
Furthermore, derivatives of the related 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine have been evaluated for their anticancer properties, demonstrating the broad applicability of this heterocyclic system in identifying lead compounds for different therapeutic areas.
| Therapeutic Area | Lead Scaffold/Derivative | Rationale for Identification | Key Findings |
|---|---|---|---|
| Enzyme Inhibition (hPNMT) | Substituted 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines (THTPs) | Bioisosteric replacement of the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system. nih.gov | THTP derivatives showed hPNMT inhibitory activity, though generally less potent than their THIQ counterparts. nih.gov |
| Antifungal | 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives | Screening of a compound library for antifungal activity. mdpi.com | Identified as a promising lead scaffold for developing novel fungicides. mdpi.comnih.gov |
Preclinical Evaluation Frameworks
Following successful lead identification and optimization, promising drug candidates enter preclinical evaluation. This phase involves a series of in vitro and in vivo studies designed to assess the compound's pharmacological activity, and preliminary safety profile before it can be considered for human clinical trials. The framework for preclinical evaluation of this compound-based compounds is tailored to their intended therapeutic application.
For derivatives developed as antibacterial agents, such as substituted 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones, the preclinical evaluation framework includes standard in vitro assays to determine their minimum inhibitory concentration (MIC) against a panel of bacteria. nih.gov Some of these compounds have demonstrated in vitro antibacterial activity comparable to established drugs like Gatifloxacin and Ciprofloxacin. nih.gov
In the context of antifungal drug discovery, the preclinical evaluation of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives involves in vitro bioassays to determine their efficacy against various fungal pathogens. mdpi.comnih.gov For instance, the half-maximal effective concentration (EC50) values of promising compounds are determined against fungi such as C. arachidicola, R. solani, and S. sclerotiorum. mdpi.com Furthermore, advanced techniques like transcriptome analysis may be employed to elucidate the molecular mode of action, as demonstrated by the finding that a particular derivative inhibits nitrogen metabolism and the proteasome pathway in fungi. mdpi.com
The preclinical evaluation of anticancer agents based on the thieno[2,3-c]pyridine (B153571) scaffold involves screening against a panel of human cancer cell lines to determine their cytotoxic or anti-proliferative activity. For example, thieno[2,3-c]pyridine derivatives have been evaluated for their potential as Hsp90 inhibitors, with in vitro assays to determine their IC50 values against cell lines such as HSC3, T47D, and RKO. nih.gov
| Therapeutic Target | Evaluation Method | Key Parameters Measured | Example |
|---|---|---|---|
| Bacteria | In vitro MIC assay nih.gov | Minimum Inhibitory Concentration (MIC) nih.gov | Substituted 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones. nih.gov |
| Fungi | In vitro bioassay, Transcriptome analysis mdpi.com | Half-maximal Effective Concentration (EC50), Molecular mode of action mdpi.com | 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives. mdpi.com |
| Cancer Cells | In vitro cytotoxicity/anti-proliferative assays nih.gov | Half-maximal Inhibitory Concentration (IC50) nih.gov | Thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors. nih.gov |
Pharmacological Target Modulation and Binding Studies
Understanding how a drug molecule interacts with its biological target is fundamental to medicinal chemistry. For this compound derivatives, extensive research has been conducted to elucidate their interactions with various biological receptors and their mechanisms of enzyme inhibition. These studies are crucial for rational drug design and for optimizing the affinity and selectivity of new drug candidates.
Interaction with Biological Receptors
Derivatives of the this compound scaffold have been shown to interact with a variety of biological receptors, often exhibiting high affinity and selectivity. These interactions are the basis for their potential therapeutic effects in a range of diseases.
One of the well-studied interactions is with adrenoceptors. Substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have been evaluated for their affinity for the α2-adrenoceptor. nih.gov This is often a key consideration in the development of hPNMT inhibitors, as cross-reactivity with adrenoceptors can lead to unwanted side effects. The selectivity of these compounds for hPNMT over the α2-adrenoceptor is therefore a critical parameter in their optimization. nih.gov
Another important receptor target is the A1 adenosine (B11128) receptor (A1AR). A series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines have been identified as a novel class of orthosteric antagonists of the A1AR. nih.gov Interestingly, these compounds have also been shown to act as allosteric modulators of the A1AR, highlighting the complex structure-activity relationships that govern their interaction with this receptor. nih.gov
More recently, novel derivatives of tetrahydrothieno[3,2-c]pyridine have been designed and synthesized as potent antagonists of the Smoothened (Smo) receptor. rsc.org The Smo receptor is a key component of the Hedgehog (Hh) signaling pathway, which is implicated in several types of cancer. rsc.org The ability of these compounds to inhibit the Smo receptor makes them promising candidates for the development of new anticancer agents. rsc.org
Enzyme Inhibition Mechanisms
In addition to interacting with receptors, this compound derivatives have been extensively studied as enzyme inhibitors. The inhibition of specific enzymes is a common mechanism of action for many drugs, and the THTP scaffold has proven to be a valuable template for designing potent and selective enzyme inhibitors.
A primary focus of research has been the inhibition of human phenylethanolamine N-methyltransferase (hPNMT), the enzyme that catalyzes the final step in the biosynthesis of epinephrine (B1671497). nih.gov A series of substituted THTPs were synthesized and evaluated for their hPNMT inhibitory potency. nih.gov Molecular modeling and docking studies, using the X-ray crystal structures of hPNMT, have been employed to understand the binding of these inhibitors to the active site of the enzyme and to rationalize the observed differences in potency between THTP and THIQ derivatives. nih.gov
The versatility of the tetrahydrothienopyridine scaffold in enzyme inhibition is further demonstrated by the discovery of its antifungal activity. Transcriptome analysis of a 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivative revealed that its molecular mode of action involves the inhibition of nitrogen metabolism and the proteasome pathway, indicating that it likely targets multiple enzymes within these crucial cellular processes. mdpi.com
Furthermore, the related thieno[2,3-c]pyridine scaffold has been explored for its potential to inhibit heat shock protein 90 (Hsp90), a molecular chaperone that is a key target in cancer therapy. nih.gov In silico molecular docking studies have been used to predict the binding mode of these derivatives within the ATP-binding pocket of Hsp90, providing insights into the structural requirements for potent inhibition. nih.gov
| Target Class | Specific Target | Mode of Action | Therapeutic Indication |
|---|---|---|---|
| Receptor | α2-adrenoceptor nih.gov | Binding affinity evaluated for selectivity profiling. nih.gov | - |
| Receptor | A1 adenosine receptor nih.gov | Orthosteric antagonist and allosteric modulator. nih.gov | - |
| Receptor | Smoothened (Smo) receptor rsc.org | Antagonist. rsc.org | Cancer rsc.org |
| Enzyme | Phenylethanolamine N-methyltransferase (hPNMT) nih.gov | Inhibitor. nih.gov | - |
| Enzyme | Nitrogen metabolism and proteasome pathway enzymes mdpi.com | Inhibitor. mdpi.com | Fungal infections mdpi.com |
| Enzyme | Heat shock protein 90 (Hsp90) nih.gov | Inhibitor. nih.gov | Cancer nih.gov |
Biological Activities and Therapeutic Potential
Research on Central Nervous System Activities
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a versatile building block in medicinal chemistry, particularly for compounds targeting neurological disorders. chemimpex.com Its unique structure has been instrumental in research aimed at modulating biological activities within the central nervous system (CNS). chemimpex.com
Antidepressant Activity Investigations
Derivatives of the thieno[3,2-c]pyridine (B143518) structure have been a focus of research for potential antidepressant applications. In one study, a series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, which are structurally related to the core compound, were synthesized and evaluated for antidepressant activity. nih.gov The evaluation utilized standard preclinical models, including the forced swim test (FST) and tail suspension test (TST), to measure the potential effects of these compounds. nih.gov
The research found that specific substitutions on the aryl ring significantly influenced the antidepressant-like activity. nih.gov For instance, the compound 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (designated as 4i in the study) demonstrated the highest activity, reducing immobility time by 55.33% compared to the control group in the FST. nih.gov The study noted that compounds with electron-withdrawing groups (like Cl, F, and CF₃) at the para-position of the phenyl ring generally showed better activity than those with substitutions at the ortho or meta positions. nih.gov
To explore the mechanism of action, the concentration of 5-hydroxytryptamine (5-HT) in the mouse brain was determined for the most active compound. nih.gov
| Compound Designation | Substituent Group | Immobility Time Reduction (%) |
|---|---|---|
| 4i | 4-CF₃ | 55.33% |
| Paroxetine (Reference) | N/A | 58.85% |
Data sourced from a study on 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives. nih.gov
Neuroprotective Effect Studies
The neuroprotective potential of this compound derivatives has been explored, particularly concerning anticonvulsant activity. Research has involved the synthesis of novel derivatives and their evaluation against N-methyl-D-aspartate (NMDA)-induced seizures in mice. nih.gov This line of investigation is relevant to neuroprotection as excitotoxicity mediated by NMDA receptors is a key mechanism in neuronal damage.
Among the synthesized compounds, (+)-4-methyl-4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride and (+)-4-methyl-4-(2-thienyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride showed significant anticonvulsant activity, indicating a potential neuroprotective effect against excitotoxic insults. nih.gov
Neurotransmitter System Modulation Research
The this compound nucleus is utilized in studies investigating the modulation of various neurotransmitter systems. chemimpex.com A specific area of research has focused on its role as an isosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) ring system in inhibitors of phenylethanolamine N-methyltransferase (PNMT). nih.gov PNMT is the enzyme that catalyzes the final step in the biosynthesis of epinephrine (B1671497), a key neurotransmitter. nih.gov
A series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) were synthesized and evaluated for their potency in inhibiting human PNMT (hPNMT) and for their affinity for the α2-adrenoceptor. nih.gov While the study confirmed the isosterism between the THTP and THIQ systems, the THTP compounds were generally found to be less potent as hPNMT inhibitors than their THIQ counterparts. nih.gov This difference was primarily attributed to the electronic properties of the thiophene (B33073) ring. nih.gov These findings contribute to the understanding of how this scaffold interacts with enzymatic targets within neurotransmitter biosynthetic pathways.
Research on Cardiovascular System Activities
The thienopyridine class of compounds, which includes the this compound core, is widely recognized for its significant impact on the cardiovascular system, particularly as antiplatelet agents. researchgate.netigi-global.com
Antiplatelet and Antithrombotic Mechanism Studies
The this compound structure forms the backbone of several well-known antithrombotic drugs. igi-global.com These agents function by inhibiting platelet activation and aggregation, a critical process in the formation of blood clots (thrombosis). igi-global.com The mechanism of action for this class of drugs involves the permanent blocking of the P2Y12 subtype of the adenosine (B11128) diphosphate (B83284) (ADP) receptor on the surface of platelets. igi-global.comnih.gov By blocking this receptor, they prevent ADP from signaling the platelet to activate and aggregate with other platelets, thereby reducing the risk of thrombotic events. nih.govyoutube.com
Prasugrel, a third-generation thienopyridine, is a prominent example. nih.gov Its chemical structure is 2-acetoxy-5-(alpha-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. nih.gov Research has shown that it has a more rapid and consistent inhibitory effect on platelet aggregation compared to earlier thienopyridines, which is attributed to a more efficient in vivo generation of its active metabolite. nih.gov
P2Y12 Receptor Antagonism Research
The P2Y12 receptor is a crucial target for antithrombotic therapy, and the this compound scaffold has been central to the development of its antagonists. nih.govnih.gov The active metabolites of thienopyridine drugs like Prasugrel bind covalently and irreversibly to the P2Y12 receptor, preventing ADP from binding and initiating the signaling cascade that leads to platelet activation. nih.gov
Further research has focused on synthesizing novel analogs to enhance potency and refine the pharmacological profile. A study involving a series of analogs with a tetrahydrothieno[3,2-c]pyridine-2-carboxamide building block evaluated their in vitro antiplatelet activity. researchgate.net The results identified several 4-Fluorophenyl amide derivatives as being highly active, showing promise as potent P2Y12 receptor antagonists. researchgate.net Docking studies in this research helped to visualize the binding mode of these active compounds with the target protein, providing insights for future drug design. researchgate.net
| Compound Group | General Structure | Activity Notes |
|---|---|---|
| 4-Fluorophenyl amide derivatives | Tetrahydrothieno[3,2-c]pyridine-2-carboxamide with 4-Fluorophenyl amine | Identified as most active in the series for in vitro antiplatelet activity. researchgate.net |
Data based on a study of novel P2Y12 receptor antagonists. researchgate.net
Research on Anti-inflammatory Activities
Derivatives of the thienopyridine nucleus are recognized for their anti-inflammatory potential. While direct studies on this compound are emerging, research into structurally analogous compounds provides significant insight into potential mechanisms of action. For instance, a closely related series of 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amino derivatives, where the thiophene ring is replaced by a furan (B31954) ring, have been identified as potent inhibitors of the Janus kinase (JAK) family.
The JAK/STAT signaling pathway is a critical mediator of the immune response, and its over-activation is implicated in numerous immune-mediated inflammatory diseases. Inhibition of JAKs can modulate the production of inflammatory cytokines, thereby reducing inflammation. One potent compound from the analogous furo-pyridine series, compound 7j , demonstrated strong inhibition of all four JAK isoforms and exhibited favorable anti-inflammatory efficacy in preclinical models, suggesting that targeting this pathway is a viable strategy for this class of compounds. This indicates a promising avenue for future research to determine if this compound derivatives exert their anti-inflammatory effects through a similar inhibition of the JAK/STAT pathway.
Research on Anticancer and Antitumor Activities
The this compound scaffold has been utilized as a basis for the synthesis of novel compounds with potential anticancer properties. Research has focused on creating derivatives that can induce cytotoxicity in cancer cells.
In one study, a series of novel 5-substituted-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide derivatives were synthesized and evaluated for their in vitro cytotoxic effects against the HCT-116 human lung carcinoma cell line using an MTT assay. Two compounds, in particular, demonstrated notable activity. The compound 7B showed an IC50 value of 69.52 µg/mL, while compound 7K exhibited a slightly better IC50 value of 66.35 µg/mL when compared against the standard drug camptothecin. nih.gov
Another line of research has explored derivatives of this scaffold as antagonists of the Smoothened (Smo) receptor. phiab.com The Smo receptor is a critical component of the Hedgehog (Hh) signaling pathway, which, when aberrantly activated, is implicated in the development of several types of human cancers. phiab.com By inhibiting this pathway, such compounds could serve as promising anticancer agents. phiab.com
| Compound ID | Cell Line | Activity (IC50) |
| 7B | HCT-116 (Human Lung Carcinoma) | 69.52 µg/mL |
| 7K | HCT-116 (Human Lung Carcinoma) | 66.35 µg/mL |
Data sourced from a study on 5-substituted 4,5,6,7-tetrahydro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide derivatives. nih.gov
While direct research into Hsp90 inhibition by this compound is limited, studies on the closely related isomer, thieno[2,3-c]pyridine (B153571), have shown significant promise. Hsp90 is an ATP-dependent molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cancer progression, making it a key therapeutic target. nih.gov
A series of synthesized thieno[2,3-c]pyridine derivatives were evaluated for their anticancer activity, with in silico molecular docking studies confirming their interaction with the Hsp90 target. nih.gov One derivative, compound 6i , emerged as a potent inhibitor against a broad spectrum of cancer cell lines, with IC50 values of 10.8 µM against HSC3 (head and neck cancer), 11.7 µM against T47D (breast cancer), and 12.4 µM against RKO (colorectal cancer). researchgate.net These findings suggest that the thienopyridine scaffold is a viable starting point for developing novel Hsp90 inhibitors. nih.gov
Investigations into related thienopyridine isomers have revealed mechanisms of anticancer activity involving the disruption of the cell cycle and the induction of apoptosis (programmed cell death).
The aforementioned thieno[2,3-c]pyridine derivative, compound 6i , was found to induce cell cycle arrest in the G2 phase. nih.govresearchgate.net In studies using HSC3 and RKO cancer cell lines, treatment with compound 6i led to a significant accumulation of cells in the G2 phase, thereby disrupting normal cell cycle progression and preventing tumor cell proliferation. nih.gov Interestingly, the resulting cell death was induced through mechanisms distinct from apoptosis. nih.govresearchgate.net
Separately, studies on a 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide derivative (a thieno[2,3-b]pyridine (B153569) analog) demonstrated a clear induction of apoptosis in ovarian cancer cell lines. mdpi.com In OVCAR-3 cells, treatment with this compound led to a significant increase in both early and late apoptotic cell populations. mdpi.com This suggests that while different isomers of the thienopyridine scaffold can effectively halt cancer cell proliferation, their precise molecular mechanisms—whether through non-apoptotic cell death or the classic apoptotic pathway—may vary. nih.govmdpi.com
Research on Antimicrobial Activities
The this compound nucleus is a key structural component in the development of new antimicrobial agents. Its derivatives have been investigated for both antibacterial and antifungal properties.
Significant research has been conducted on quinolone derivatives incorporating the this compound moiety. These compounds have demonstrated potent in vitro antibacterial activity against a wide range of bacterial strains, particularly Gram-positive organisms. researchgate.net
A study detailed the synthesis and evaluation of numerous substituted 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones. researchgate.net The antibacterial efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC) using a standard microbroth dilution technique. Several of these synthesized compounds exhibited in vitro activity comparable to or exceeding that of established antibiotics like Gatifloxacin, Ciprofloxacin, and Sparfloxacin. researchgate.net The activity was particularly notable against various strains of Staphylococcus aureus (including methicillin-resistant and linezolid-resistant strains), Enterococcus faecalis (including vancomycin-resistant strains), and penicillin-resistant Streptococcus pneumoniae. researchgate.net
| Compound | S. aureus ATCC 29213 | MRSA ATCC 700699 | VRE ATCC 700802 | Penicillin-Resistant S. pneumoniae ATCC 700904 |
| Compound 7 | 0.25 | 0.5 | 1.0 | 0.25 |
| Compound 8 | 0.25 | 0.5 | 2.0 | 0.25 |
| Compound 9 | 0.12 | 0.25 | 1.0 | 0.12 |
| Compound 10 | 0.25 | 0.5 | 2.0 | 0.25 |
| Ciprofloxacin | 0.5 | >128 | >128 | 16 |
| Gatifloxacin | 0.12 | 1.0 | 2.0 | 0.25 |
Table represents selected in vitro MIC values (µg/mL) from a study on 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones. researchgate.net
Research into the antifungal properties of the thienopyridine scaffold has identified the isomer 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) as a promising lead structure for the development of novel fungicides. nih.govnih.gov
A library of derivatives based on this thieno[3,2-b]pyridine (B153574) scaffold was evaluated for inhibitory effects against several plant pathogenic fungi. nih.gov Certain compounds demonstrated significant antifungal activity at a concentration of 50 µg/mL. nih.gov Notably, compounds I-1 , I-5 , I-7 , and I-12 showed promising efficacy against Cercospora arachidicola, Rhizoctonia solani, and Sclerotinia sclerotiorum, with EC50 values in the range of 4.61 to 6.66 µg/mL. nih.govnih.gov
Further investigation into the molecular mode of action via transcriptome analysis of compound I-12 revealed that its antifungal effect involves the inhibition of nitrogen metabolism and the proteasome pathway in the target fungi. nih.govnih.gov This work establishes the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine skeleton as a valuable scaffold for designing new and effective fungicides. nih.gov
| Compound ID | Cercospora arachidicola (EC50) | Rhizoctonia solani (EC50) | Sclerotinia sclerotiorum (EC50) |
| I-1 | 6.66 µg/mL | >50 µg/mL | 5.61 µg/mL |
| I-5 | 6.51 µg/mL | 4.61 µg/mL | 5.33 µg/mL |
| I-7 | 5.86 µg/mL | 5.72 µg/mL | 5.01 µg/mL |
| I-12 | 5.92 µg/mL | 5.35 µg/mL | 5.16 µg/mL |
Data represents the antifungal activity of selected 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives. nih.gov
Antileishmanial Activity Assessments
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a global health priority. Derivatives of this compound have been identified as a promising class of compounds with potential antileishmanial activity. asianpubs.org
Table 1: Antileishmanial Activity of this compound Derivatives
| Derivative | Target Species | Activity Metric (e.g., IC50) | Reference |
| Data not available | - | - | - |
Research on Other Notable Biological Activities
Beyond its potential antiparasitic properties, the this compound nucleus has been investigated for a range of other significant biological effects.
Cardiac arrhythmias, or irregular heartbeats, are a major cause of morbidity and mortality worldwide. The development of novel antiarrhythmic drugs with improved efficacy and safety profiles is an ongoing area of research. Certain derivatives of this compound have been explored for their potential to modulate cardiac ion channels and, consequently, their antiarrhythmic effects. asianpubs.org
Detailed preclinical data, including results from in vitro electrophysiological studies on specific ion currents (e.g., sodium, potassium, calcium channels) and in vivo arrhythmia models, are essential to substantiate the therapeutic potential of these compounds. However, specific datasets for derivatives of the this compound scaffold are not extensively documented in publicly accessible primary literature.
Table 2: Antiarrhythmic Activity of this compound Derivatives
| Derivative | Model System | Key Findings | Reference |
| Data not available | - | - | - |
Hyperlipidemia, characterized by elevated levels of lipids in the blood, is a major risk factor for cardiovascular diseases. The management of hyperlipidemia often involves lifelong medication, necessitating the discovery of new therapeutic agents. The this compound framework has been considered in the design of compounds with potential lipid-lowering effects. asianpubs.org
The evaluation of such compounds typically involves in vivo studies in animal models of hyperlipidemia, measuring parameters such as total cholesterol, triglycerides, low-density lipoprotein (LDL), and high-density lipoprotein (HDL) levels. While the potential of this chemical class is recognized, detailed reports from primary research providing specific data on the antihyperlipidemic efficacy of this compound derivatives are limited.
Table 3: Antihyperlipidemic Activity of this compound Derivatives
| Derivative | Animal Model | Lipid Profile Changes | Reference |
| Data not available | - | - | - |
Diabetes mellitus is a chronic metabolic disorder that requires continuous medical care. The search for novel antidiabetic agents that can effectively control blood glucose levels with minimal side effects is a key focus of pharmaceutical research. Derivatives of this compound have been investigated for their potential as antidiabetic agents. asianpubs.org
The assessment of antidiabetic activity often includes in vitro assays, such as alpha-glucosidase or dipeptidyl peptidase-4 (DPP-4) inhibition, and in vivo studies in diabetic animal models to evaluate effects on blood glucose levels and insulin (B600854) sensitivity. Despite the interest in this scaffold, specific and detailed research findings from primary sources on the antidiabetic properties of this compound derivatives are not widely available.
Table 4: Antidiabetic Activity of this compound Derivatives
| Derivative | Mechanism of Action | In Vitro/In Vivo Results | Reference |
| Data not available | - | - | - |
Tumor necrosis factor-alpha (TNF-alpha) is a pro-inflammatory cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases. The inhibition of TNF-alpha production is a validated therapeutic strategy for conditions such as rheumatoid arthritis and inflammatory bowel disease.
While research has been conducted on the inhibition of TNF-alpha by related tetrahydrothienopyridine isomers, such as the [2,3-c] fused system, there is a lack of specific primary research data on the inhibitory activity of this compound derivatives on TNF-alpha production. nih.gov The distinct structural arrangement of the [3,2-c] isomer may lead to different biological activities, and therefore, dedicated studies are required to elucidate its potential in this area.
Table 5: Inhibition of TNF-alpha Production by this compound Derivatives
| Derivative | Cell Line/Model | IC50 (TNF-alpha Inhibition) | Reference |
| Data not available | - | - | - |
Adenosine receptors are a class of G protein-coupled receptors that play crucial roles in various physiological processes, making them attractive drug targets. Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer the potential for more subtle and selective receptor modulation.
Studies on the allosteric modulation of adenosine receptors by tetrahydrothienopyridine derivatives have primarily focused on the 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold. nih.govnih.gov These investigations have explored the structure-activity relationships for A1 adenosine receptor allosteric modulators and antagonists. However, there is a notable absence of specific research on the allosteric modulatory activity of derivatives of the this compound isomer at adenosine receptors. The unique topology of the [3,2-c] isomer necessitates independent investigation to determine its potential in this therapeutic area.
Table 6: Allosteric Modulation of Adenosine Receptors by this compound Derivatives
| Derivative | Receptor Subtype | Modulatory Effect | Key Findings | Reference |
| Data not available | - | - | - | - |
Structure Activity Relationship Sar Studies
Impact of Substituent Position and Nature on Biological Efficacy
The biological efficacy of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives is highly dependent on the position and chemical nature of their substituents. Research has shown that modifications at various points on the THTP core can dramatically alter potency and selectivity for specific biological targets, such as human phenylethanolamine N-methyltransferase (hPNMT) and fungal pathogens.
For inhibitors of hPNMT, substitutions on the THTP nucleus at the 2- and 6-positions are particularly significant. These positions correspond to the 7- and 3-positions of the related 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold, respectively. nih.gov The addition of hydrophilic or lipophilic electron-withdrawing groups to the 2-position (analogous to the 7-position in THIQs) leads to enhanced inhibitory potency against hPNMT. nih.gov Lipophilic substituents, such as halogens, generally confer greater potency than hydrophilic groups. nih.gov
Simultaneously, introducing small substituents, like a methyl group, at the 6-position (analogous to the 3-position in THIQs) can increase potency while also decreasing affinity for the α2-adrenoceptor, thereby improving selectivity. nih.gov A synergistic effect is often observed with disubstituted THTPs; incorporating substituents at both the 2- and 6-positions can lead to a multiplicative increase in both inhibitory potency and selectivity compared to their monosubstituted counterparts. nih.gov
In the context of antifungal activity, SAR studies on a related tetrahydrothienopyridine scaffold revealed that substituents on a phenyl ring attached to the pyridine (B92270) nitrogen play a crucial role. Specifically, electron-withdrawing groups at the para- (4-) position of the phenyl ring were found to enhance antifungal activity. nih.gov For instance, a 4-fluorophenyl substituent resulted in superior activity compared to 4-chloro- and 4-trifluoromethylphenyl groups, suggesting that the introduction of a fluorine atom is particularly beneficial for this biological effect. nih.gov The position of the substituent on the phenyl ring was also critical, with the activity order for halogenated phenyl groups being para > meta > ortho. nih.gov
| Target | Substituent Position on THTP Core | Nature of Substituent | Impact on Biological Efficacy | Reference |
|---|---|---|---|---|
| hPNMT Inhibition | 2-Position | Electron-withdrawing (lipophilic or hydrophilic) | Enhances inhibitory potency | nih.gov |
| 6-Position | Small alkyl groups (e.g., methyl) | Increases potency and selectivity (vs. α2-adrenoceptor) | nih.gov | |
| 2- and 6-Positions (Disubstitution) | Combined electron-withdrawing and small alkyl groups | Multiplicative increase in potency and selectivity | nih.gov | |
| Antifungal Activity | Substituent on N-Phenyl Ring | Electron-withdrawing groups at para-position | Enhances activity | nih.gov |
| Positional Isomers (Halogen) | Activity order: para > meta > ortho | nih.gov |
Stereochemical Influence on Pharmacological Potency
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of pharmacological activity. For chiral drugs, enantiomers (non-superimposable mirror images) can exhibit significant differences in their interaction with chiral biological targets like enzymes and receptors, leading to variations in potency, efficacy, and toxicity. researchgate.net
In the case of this compound derivatives, the stereochemistry at the 6-position has been shown to be of considerable importance for their biological function, particularly as hPNMT inhibitors. nih.gov This is informed by extensive studies on the isosteric 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus, where the absolute stereochemistry at the analogous 3-position is crucial. nih.gov
For 3-methyl-substituted THIQs, the (S)-enantiomer is reported to be approximately 100-fold more potent as an hPNMT inhibitor than its corresponding (R)-enantiomer. nih.gov This pronounced stereoselectivity is attributed to the specific conformation the inhibitor adopts within the enzyme's active site. The preferred binding conformation for these inhibitors is a half-chair form, where the substituent at this position occupies an equatorial position, and the lone pair of electrons on the nitrogen atom is oriented axially. nih.gov
Given the close structural and isosteric relationship, it is proposed that a similar stereochemical preference exists for 6-substituted THTP derivatives. A molecular overlay of (S)-2-bromo-6-methyl-THTP and the highly potent (S)-7-bromo-3-methyl-THIQ shows that the two molecules superimpose well in their energy-minimized conformations. nih.gov This suggests that the (S)-configuration at the 6-position of the THTP scaffold is likely to confer greater pharmacological potency for hPNMT inhibition.
| Chiral Center | Analogous Scaffold | Preferred Configuration for Potency | Potency Difference | Reference |
|---|---|---|---|---|
| 6-Position (THTP) | 3-Position (THIQ) | (S) | (S)-enantiomer is ~100-fold more potent than (R)-enantiomer in THIQ analogs | nih.gov |
Molecular Interactions and Binding Site Analysis
Understanding the molecular interactions between this compound derivatives and their biological targets is fundamental to rational drug design. Docking studies and analysis of enzyme crystal structures provide detailed insights into the binding modes of these inhibitors, guiding further optimization.
In the context of human phenylethanolamine N-methyltransferase (hPNMT) inhibition, molecular modeling based on the X-ray crystal structures of hPNMT co-crystallized with THIQ-type inhibitors has been used to predict the binding of THTP derivatives. nih.gov These studies reveal that substituents at the 2- and 6-positions of the THTP ring system are predicted to bind in the same regions of the active site as substituents at the 7- and 3-positions of the THIQ nucleus, respectively. nih.gov
The binding site analysis of hPNMT shows specific interactions that are key to inhibitor potency. For example, a 2-bromo substituent on the THTP ring is predicted to form favorable hydrophobic interactions with the amino acid residue Val53 within the active site. nih.gov This interaction is analogous to that observed for the 7-bromo substituent of potent THIQ inhibitors. nih.gov Crystallographic studies have confirmed the importance of the positions of both the aromatic ring and the 7-substituent (corresponding to the THTP 2-position) for effective binding to hPNMT. nih.gov
Comparative Isosteric Relationships with Related Heterocycles
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a widely used tool in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. scripps.eduresearchgate.net The this compound (THTP) nucleus has been investigated as a bioisosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system in the development of hPNMT inhibitors. nih.gov
The rationale for this isosteric replacement was based on the observation that 3-thienylmethylamine (B1225077) is a more potent and selective hPNMT inhibitor than benzylamine. nih.gov This suggested that constraining the side chain of 3-thienylmethylamine into a rigid THTP ring system could lead to inhibitors with superior properties compared to the corresponding THIQ-based compounds. nih.gov
Studies confirmed the isosterism between the two scaffolds, as they showed a similar influence of functional groups and chirality on hPNMT inhibitory potency and selectivity. nih.gov However, the THTP derivatives were generally found to be less potent inhibitors of hPNMT than their direct THIQ counterparts. This decrease in potency has been primarily attributed to the different electronic properties of the thiophene (B33073) ring in THTP compared to the benzene (B151609) ring in THIQ. nih.gov A hypothesis based on molecular modeling and docking studies has been proposed to explain this reduced potency. nih.gov
| Heterocyclic Core | Isosteric Relationship | Key Findings | Reference |
|---|---|---|---|
| This compound (THTP) | THTP is a bioisostere of THIQ. The thiophene ring replaces the benzene ring. | Generally less potent as hPNMT inhibitors. | nih.gov |
| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | Generally more potent as hPNMT inhibitors. | nih.gov |
Advanced Research Methodologies in 4,5,6,7 Tetrahydrothieno 3,2 C Pyridine Studies
In Vitro and In Vivo Pharmacological Assays
In vitro and in vivo pharmacological assays are fundamental in determining the therapeutic potential of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives. These studies assess the biological effects of the compounds on specific enzymes, receptors, and cell lines.
A significant area of research has been the evaluation of these compounds as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in epinephrine (B1671497) biosynthesis. nih.gov In one study, a series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) were synthesized and evaluated for their hPNMT inhibitory potency and their affinity for the α2-adrenoceptor. nih.gov The results indicated that while the THTP nucleus is a viable isosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) ring system, the THTP compounds were generally less potent as hPNMT inhibitors than their THIQ counterparts. nih.gov
| Compound | hPNMT Ki (µM) ± SEM | α2-Adrenoceptor Ki (µM) ± SEM | Selectivity (α2/PNMT) |
|---|---|---|---|
| THTP (14) | 14 ± 2 | 0.13 ± 0.01 | 0.0093 |
| 2-Bromo-THTP (28) | 0.089 ± 0.008 | 0.13 ± 0.01 | 1.5 |
| (±)-6-Methyl-THTP (20) | 2.1 ± 0.1 | 0.29 ± 0.02 | 0.14 |
| (±)-2-Bromo-6-methyl-THTP (29) | 0.038 ± 0.003 | 0.68 ± 0.05 | 18 |
The fungicidal potential of this scaffold has also been explored. A library of related 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives was assessed for antifungal activity. nih.gov Several compounds showed promising activity against Cercospora arachidicola, Rhizoctonia solani, and Sclerotinia sclerotiorum, with EC50 values in the low microgram per milliliter range. nih.gov
Furthermore, derivatives of the isomeric 4,5,6,7-tetrahydrothieno[2,3-c]pyridine (B1355546) have been evaluated for their antitumor properties against A549 (lung carcinoma) and K562 (chronic myelogenous leukemia) cancer cell lines, demonstrating weak to moderate activity. researchgate.net Other studies have synthesized and tested derivatives for antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. researchgate.net
Computational Chemistry and Molecular Modeling Techniques
Computational chemistry and molecular modeling are indispensable tools for rational drug design, providing insights into how this compound derivatives interact with biological targets at a molecular level. These techniques help to explain experimental findings and guide the synthesis of more potent and selective compounds. nih.gov
Molecular docking studies are used to predict the binding orientation and affinity of a ligand to its target protein. For THTP derivatives, docking has been employed to understand their interaction with the hPNMT active site. nih.gov These studies predicted that substituents on the 2- and 6-positions of the THTP ring system bind in the same region as substituents on the 7- and 3-positions of the analogous THIQ inhibitors. nih.gov For example, the 2-bromo substituent of a THTP derivative was predicted to form favorable hydrophobic interactions with the amino acid residue Val53 within the enzyme's active site. nih.gov Such insights are crucial for explaining the structure-activity relationships observed in in vitro assays. nih.gov
In silico ADMET prediction is a critical step in early-stage drug discovery, used to evaluate the pharmacokinetic and safety profiles of potential drug candidates. Studies on related tetrahydrothienopyridine derivatives have utilized software to assess their drug-likeness. proquest.com For instance, Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was analyzed and found to adhere to both Lipinski's and Pfizer's "rule of five," suggesting good oral availability, permeability, and solubility. proquest.com The ADMETLab2.0 software was used to calculate properties like aqueous solubility (logS). proquest.com These computational screenings help to prioritize compounds with favorable ADMET characteristics for further development, reducing the likelihood of late-stage failures. researchgate.net
| Property | Predicted Value | Drug-Likeness Rule Criteria (Lipinski's) |
|---|---|---|
| Molecular Weight | 240.09 Da | ≤ 500 |
| logP | 2.484 | ≤ 5 |
| Hydrogen Bond Donors | 2 | ≤ 5 |
| Hydrogen Bond Acceptors | 4 | ≤ 10 |
Spectroscopic Characterization in Research
Spectroscopic techniques are essential for the verification and structural elucidation of newly synthesized this compound derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose. researchgate.netrsc.org
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are routinely used to confirm the structure of THTP derivatives. nih.govrsc.org For example, in the ¹H NMR spectrum of ethyl this compound-2-carboxylate, specific signals confirm the presence of the ethyl group (a quartet at δ 4.31 ppm and a triplet at δ 1.35 ppm) and the protons on the tetrahydrothienopyridine core. rsc.org
| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Ethyl this compound-2-carboxylate rsc.org | Thiophene-H | 7.44 | s | - |
| -OCH2CH3 | 4.31 | q | 7.1 | |
| -CH2- | 3.95 | s | - | |
| -CH2- | 3.21 | t | 5.8 | |
| -OCH2CH3 | 1.35 | t | 7.1 |
Similarly, ¹³C NMR provides data on the carbon atoms within the molecule, further confirming its structure. nih.gov
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly employed. nih.govrsc.org ESI-MS analysis of novel THTP derivatives typically shows a peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular mass of the synthesized compound. rsc.org HRMS provides a highly accurate mass measurement, which can be used to deduce the elemental formula. For instance, for 5-(4-bromophenyl)-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine, the calculated m/z for [M+H]⁺ was 332.98041, while the found value was 332.98068, confirming the compound's identity. nih.gov The mass spectrum of Ticlopidine, a well-known derivative, has also been documented. nist.gov
Infrared (IR) Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is a potent analytical technique used to identify the functional groups present within a molecule. nih.gov This method relies on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. vscht.cz For the this compound scaffold and its derivatives, IR spectroscopy is instrumental in confirming the presence of key structural features.
The IR spectrum of a this compound derivative displays a series of absorption bands characteristic of its fused heterocyclic structure. The thiophene (B33073) ring contributes to bands typical of aromatic-like systems, while the saturated piperidine (B6355638) ring exhibits absorptions characteristic of aliphatic amines.
Key characteristic IR absorptions for the this compound core structure include:
N-H Stretch: The secondary amine in the tetrahydropyridine (B1245486) ring typically shows a moderate absorption band in the region of 3300-3500 cm⁻¹. The exact position and shape can be influenced by hydrogen bonding.
C-H Stretch (Aromatic/Thiophene): The C-H bonds on the thiophene ring give rise to stretching vibrations that typically appear at wavenumbers just above 3000 cm⁻¹, often in the 3020-3100 cm⁻¹ range. pressbooks.pub
C-H Stretch (Aliphatic): The sp³ hybridized C-H bonds of the methylene (B1212753) (CH₂) groups in the tetrahydropyridine ring produce strong absorption bands in the 2850-3000 cm⁻¹ region. libretexts.org
C=C Stretch (Thiophene): The carbon-carbon double bonds within the thiophene ring result in one or more medium-to-weak absorption bands in the 1500-1650 cm⁻¹ range. pressbooks.pub
C-N Stretch: The stretching vibration of the C-N bond in the aliphatic amine portion of the molecule is typically observed in the 1020-1250 cm⁻¹ range.
C-S Stretch: Vibrations involving the carbon-sulfur bond of the thiophene ring are generally weak and appear in the fingerprint region, typically between 600-800 cm⁻¹.
In studies involving the synthesis of thieno[2,3-c]pyridine (B153571) derivatives, which are structurally related to this compound, FT-IR spectroscopy is routinely used to characterize the synthesized compounds and confirm the incorporation of various functional groups. nih.gov For example, the introduction of a carbonyl group (C=O), such as in an amide or ester derivative, would introduce a very strong and sharp absorption peak in the 1670-1780 cm⁻¹ region, which is easily identifiable. pressbooks.pub
Table 1: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Bond | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Secondary Amine | N-H | Stretch | 3300 - 3500 | Medium |
| Thiophene Ring | =C-H | Stretch | 3020 - 3100 | Medium |
| Tetrahydropyridine Ring | -C-H | Stretch | 2850 - 3000 | Strong |
| Thiophene Ring | C=C | Stretch | 1500 - 1650 | Medium to Weak |
| Aliphatic Amine | C-N | Stretch | 1020 - 1250 | Medium |
| Thiophene Ring | C-S | Stretch | 600 - 800 | Weak |
Cell-Based Assays for Biological Activity
Cell-based assays are fundamental tools for evaluating the biological effects of chemical compounds like derivatives of this compound. nih.gov These in vitro tests utilize living cells to assess a compound's impact on cellular processes, providing crucial information about its potential therapeutic activity. sciltp.com
Cell Viability and Proliferation Assays
Cell viability and proliferation assays are designed to determine the number of healthy, metabolically active cells in a population following exposure to a test compound. nih.gov These assays are critical for initial screening to identify compounds with cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) properties, particularly in cancer research.
A common method is the MTT assay, which measures the metabolic activity of cells. In this colorimetric assay, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in viable cells to form an insoluble purple formazan (B1609692) product. nih.gov The amount of formazan produced is proportional to the number of living cells.
In studies on the structurally related thieno[2,3-c]pyridine scaffold, derivatives were screened for their anticancer activity against various cancer cell lines using the MTT assay. nih.gov For instance, compounds 6a and 6i from one study were identified as potential inhibitors. Compound 6i demonstrated potent inhibition against several cell lines, indicating a broad spectrum of anticancer activity. nih.gov Another study on 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-based compounds also used assays like the MTT and resazurin (B115843) reduction to evaluate cytotoxic effects on cancer cell lines such as A549 (lung adenocarcinoma) and K562 (chronic myelogenous leukemia), finding weak to moderate antitumor activity. researchgate.netphiab.com
The results of these assays are typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.
Table 2: Cytotoxic Activity (IC₅₀) of Thieno[2,3-c]pyridine Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| 6i | HSC3 | Head and Neck Cancer | 10.8 nih.gov |
| 6i | T47D | Breast Cancer | 11.7 nih.gov |
| 6i | RKO | Colorectal Cancer | 12.4 nih.gov |
| 6i | MCF7 | Breast Cancer | 16.4 nih.gov |
| 6a | HSC3 | Head and Neck Cancer | 14.5 nih.gov |
| 6a | RKO | Colorectal Cancer | 24.4 nih.gov |
Data sourced from a study on thieno[2,3-c]pyridine derivatives, which are structural isomers of the thieno[3,2-c]pyridine (B143518) core. nih.gov
Apoptosis and Cell Cycle Analysis
To understand the mechanism by which a compound inhibits cell proliferation, researchers perform apoptosis and cell cycle analyses. Apoptosis, or programmed cell death, is a key target for many anticancer agents. Cell cycle analysis determines at which phase of the cell division cycle a compound exerts its effects.
These analyses are commonly performed using flow cytometry. For apoptosis detection, cells are often stained with Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, a lipid that translocates to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells.
For cell cycle analysis, cells are stained with a fluorescent dye like PI that binds to DNA. The amount of fluorescence is proportional to the amount of DNA in the cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Research on thieno[2,3-c]pyridine derivatives has employed these techniques to elucidate their mechanisms of action. nih.gov For example, after treatment with compound 6i , cell cycle analysis of the HSC3 head and neck cancer cell line revealed a significant increase in the percentage of cells in the G2 phase, indicating that the compound induces cell cycle arrest at this stage, thereby inhibiting cell division. nih.gov
Table 3: Effect of Thieno[2,3-c]pyridine Derivative 6i on Cell Cycle Distribution in HSC3 Cells
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Untreated) | 68.3 | 20.1 | 11.6 |
| Compound 6i (10.8 µM) | 48.2 | 16.5 | 35.3 |
Data represents the percentage of cells in each phase of the cell cycle after a 24-hour treatment. Sourced from a study on a thieno[2,3-c]pyridine derivative. nih.gov
Future Directions and Research Perspectives
Unexplored Therapeutic Avenues and Novel Target Identification
While the thienopyridine class is well-established in cardiovascular medicine through the inhibition of the P2Y12 receptor, the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine structure holds potential for a much broader range of therapeutic applications. nih.govoup.com Researchers are actively exploring its utility in targeting different biological pathways, leading to the identification of novel drug candidates for various diseases.
One promising area is oncology. Derivatives of the tetrahydrothieno[3,2-c]pyridine scaffold have been synthesized and evaluated as antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. rsc.org Since aberrant activation of this pathway is implicated in several human cancers, these compounds represent a potential new class of anticancer agents. rsc.org
Beyond cancer, the scaffold is being investigated for its activity in the central nervous system (CNS). Studies have explored derivatives as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the biosynthesis of epinephrine (B1671497), suggesting potential applications in neurological and psychiatric disorders. nih.gov The scaffold also serves as a building block for compounds designed to modulate neurotransmitter systems, with research targeting conditions such as depression and anxiety. chemimpex.comchemimpex.com
Furthermore, the biological activity of this scaffold extends to infectious and agricultural domains. Researchers have successfully synthesized quinolone derivatives incorporating the this compound moiety that exhibit significant antibacterial activity. nih.gov Other studies have demonstrated the potential of these compounds as antifungal agents against plant pathogenic fungi, opening avenues for their use as novel agrochemicals. chemimpex.comnih.gov The versatility of the core structure is also being explored in material science for the development of new conductive polymers. chemimpex.com
Challenges in Synthetic Scalability and Process Optimization for Industrial Production
The transition from a laboratory-scale synthesis to large-scale industrial production is a critical step in drug development that presents numerous challenges. For this compound and its derivatives, ensuring a cost-effective, efficient, and environmentally sustainable manufacturing process is paramount.
The sourcing and quality of starting materials also pose a challenge. Thiophene (B33073), a key precursor, can be expensive, and its purity when sourced from industrial feedstocks like coal tar may not meet the stringent requirements for pharmaceutical manufacturing. globethesis.com This necessitates robust quality control and potentially costly purification steps.
To address these issues, research is focused on developing more streamlined synthetic methods. A patented process, for example, aims to simplify the synthesis of the hydrochloride salt by using ethanolic hydrogen chloride for the cyclization and salt formation steps, thereby reducing the number of steps and avoiding the use of hazardous hydrogen chloride gas. google.com Such innovations are crucial for making the production process more amenable to industrial scale-up and reducing the environmental footprint. The reliability of the supply chain for key intermediates is also a critical consideration for industrial production.
Advancements in Structure-Based Drug Design for Enhanced Selectivity and Potency
Modern drug discovery heavily relies on structure-based drug design (SBDD) to create new chemical entities with high potency and selectivity for their biological targets. This approach is particularly relevant for optimizing derivatives of the this compound scaffold. By leveraging detailed three-dimensional information of the target protein, researchers can rationally design molecules that form optimal interactions with the binding site.
A notable application of this approach was seen in the development of hPNMT inhibitors. nih.gov In this study, molecular modeling and docking simulations were performed using the X-ray crystal structure of the target enzyme. These computational studies provided a hypothesis for why the tetrahydrothieno[3,2-c]pyridine-based compounds were less potent than their tetrahydroisoquinoline (THIQ) isosteres, attributing the difference to the electronic properties of the thiophene ring. nih.gov This understanding is crucial for guiding the design of future, more potent inhibitors.
The principles of SBDD also guide the strategic placement of substituents on the scaffold to enhance biological activity. For the related THIQ inhibitors, it was found that adding specific groups at the 3- and 7-positions resulted in a multiplicative increase in both potency and selectivity. nih.gov Applying similar systematic structure-activity relationship (SAR) studies to the this compound core is a key strategy for developing superior drug candidates. This iterative process of design, synthesis, and testing, informed by computational models, allows for the fine-tuning of molecular properties to maximize efficacy and minimize off-target effects. For instance, a "scaffold hopping" strategy, a technique often used in SBDD, was employed to design novel Smo antagonists based on the thienopyridine framework. rsc.org
Comprehensive Preclinical and Clinical Development Strategies
The successful clinical translation of new drug candidates based on the this compound scaffold requires a robust and comprehensive development strategy. The extensive history of established thienopyridine drugs like Ticlopidine and Clopidogrel provides a valuable roadmap for future development programs. nih.gov
The initial phase involves rigorous preclinical evaluation. This includes a suite of in vitro assays to determine the compound's potency and mechanism of action, such as the enzymatic inhibitory assays and cellular potency evaluations used for potential c-Met inhibitors. nih.gov For antibacterial candidates, in vitro Minimum Inhibitory Concentration (MIC) assays are standard. nih.gov These in vitro studies are followed by in vivo animal models to assess efficacy and pharmacokinetics, as demonstrated by the evaluation of anti-platelet aggregation activity in rat models for novel derivatives. researchgate.net
For candidates that show promise in preclinical studies, the clinical development strategy must be carefully planned. The development of Clopidogrel, which demonstrated a more favorable profile than the first-generation Ticlopidine, underscores the importance of designing clinical trials that can establish superiority in terms of efficacy or safety over existing standards of care. nih.govangelfire.com Large-scale clinical trials, such as the CATS and TASS studies for Ticlopidine, are often necessary to definitively demonstrate clinical benefit in preventing major health events. oup.com A common strategy, particularly in the antiplatelet field, involves testing new agents in combination with other drugs like aspirin (B1665792) to explore potential synergistic effects. angelfire.com
Integration of Advanced Computational and Experimental Methodologies
The future of drug discovery for this compound derivatives lies in the seamless integration of advanced computational and experimental methodologies. This synergistic approach accelerates the discovery-development cycle, reduces costs, and increases the probability of success.
The process typically begins with computational methods. In silico tools, including molecular docking and virtual high-throughput screening, are used to predict how potential ligands will bind to a target protein and to prioritize compounds for synthesis. beilstein-journals.org For example, computer-aided drug design was instrumental in identifying a lead compound for a series of pyrazolo[4,3-c]pyridine-based c-Met inhibitors. nih.gov These predictions are based on the three-dimensional structure of the target, which can be determined experimentally via X-ray crystallography or NMR, or modeled computationally. beilstein-journals.org
These computational hypotheses are then tested through experimental work. Chemists synthesize the prioritized compounds, and their structures are confirmed using analytical techniques like NMR and mass spectrometry. nih.govresearchgate.net Subsequently, the compounds undergo a battery of experimental biological assays to validate the computational predictions and determine their actual activity and properties. rsc.orgnih.gov
The power of this integrated approach lies in its iterative nature. The experimental data generated from biological testing feeds back into the computational models, refining their predictive accuracy. For instance, understanding the structure-activity relationships from a series of synthesized compounds allows for the development of more sophisticated quantitative structure-activity relationship (QSAR) models. beilstein-journals.org Furthermore, advanced experimental techniques like transcriptome analysis can be used to elucidate a compound's molecular mode of action, providing deeper biological insights that can inform the next round of computational drug design. nih.gov This continuous loop of prediction, synthesis, testing, and model refinement is essential for efficiently optimizing lead compounds and discovering novel therapeutics.
Q & A
Q. What are the common synthetic routes for 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization reactions. For example, a two-step process involves condensation of 2-chlorobenzyl chloride with this compound in the presence of paraformaldehyde and HCl in toluene, achieving yields >70% under reflux . Optimization of solvent polarity (e.g., toluene vs. DMF) and temperature (80–100°C) significantly impacts purity and scalability. Side reactions, such as over-alkylation, are minimized by controlled reagent stoichiometry .
Q. How is this compound characterized structurally and chemically?
Key characterization methods include:
- NMR spectroscopy : Proton signals at δ 2.8–3.2 ppm (tetrahydrothieno protons) and δ 6.7–7.3 ppm (aromatic protons) confirm ring saturation and substituent positions .
- X-ray crystallography : Monoclinic crystal systems (space group C2/c) with unit cell parameters a = 32.692 Å, b = 6.3772 Å, and c = 18.215 Å are reported for derivatives .
- HPLC-MS : Used to verify purity (>98%) and molecular ion peaks (e.g., m/z 263.78 for the base compound) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
The hydrochloride salt (CAS 28783-41-7) is classified as irritating to eyes, skin, and respiratory systems (R36/37/38). Safety measures include:
- Use of PPE (gloves, goggles, lab coats).
- Work in fume hoods to avoid inhalation.
- Storage in sealed containers at room temperature .
Advanced Research Questions
Q. How do structural modifications of this compound affect its biological activity?
- Antiplatelet activity : The 5-(2-chlorobenzyl) derivative (ticlopidine) inhibits ADP-induced platelet aggregation via P2RY12 receptor antagonism, with IC₅₀ values <1 µM .
- Antifungal activity : Substitution at the triazole moiety (e.g., 5-((5-substituted-1-H-1,2,4-triazol-3-yl)methyl) derivatives) enhances activity against Candida albicans (MIC = 8–16 µg/mL) by targeting fungal cytochrome P450 .
- Kinase inhibition : Urea-linked derivatives show potent inhibition of KDR kinase (IC₅₀ = 12 nM) via ATP-binding site competition .
Q. What methodological approaches resolve contradictions in reported biological activities of derivatives?
Discrepancies in potency (e.g., variable IC₅₀ values for Lck inhibitors) are addressed through:
- Assay standardization : Use of uniform cell lines (e.g., Jurkat T-cells for kinase assays) .
- Metabolic stability testing : CYP2C19 polymorphisms significantly alter ticlopidine’s pharmacokinetics, requiring genotyping in preclinical models .
- Molecular docking : Comparative docking studies (e.g., AutoDock Vina) identify binding affinity differences due to substituent steric effects .
Q. What are the key challenges in designing selective CNS-active derivatives?
- Blood-brain barrier (BBB) penetration : LogP optimization (target range: 2–3) improves permeability, as seen in oxadiazole derivatives for schizophrenia .
- Off-target effects : Mitigated by introducing polar groups (e.g., trifluoromethylpiperazine) to reduce histamine H1 receptor binding .
- Metabolic clearance : N-demethylation by CYP3A4 shortens half-life; blocking via methyl or ethyl groups enhances stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
